molecular formula C19H16N4O B14188752 2-Hydrazinyl-4-(4-methoxyphenyl)-6-phenylpyridine-3-carbonitrile CAS No. 833454-58-3

2-Hydrazinyl-4-(4-methoxyphenyl)-6-phenylpyridine-3-carbonitrile

Cat. No.: B14188752
CAS No.: 833454-58-3
M. Wt: 316.4 g/mol
InChI Key: QZZAIZIMVIMRGW-UHFFFAOYSA-N
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Description

2-Hydrazinyl-4-(4-methoxyphenyl)-6-phenylpyridine-3-carbonitrile is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyridine ring substituted with hydrazinyl, methoxyphenyl, and phenyl groups, along with a carbonitrile group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydrazinyl-4-(4-methoxyphenyl)-6-phenylpyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the reaction of 4-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with 2-chloro-3-cyanopyridine in the presence of a base such as potassium carbonate to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.

Chemical Reactions Analysis

Types of Reactions

2-Hydrazinyl-4-(4-methoxyphenyl)-6-phenylpyridine-3-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form corresponding azo compounds.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydrazinyl group can yield azo compounds, while reduction of a nitro group can produce amines.

Scientific Research Applications

2-Hydrazinyl-4-(4-methoxyphenyl)-6-phenylpyridine-3-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydrazinyl-4-(4-methoxyphenyl)-6-phenylpyridine-3-carbonitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydrazinyl-4-(4-methoxyphenyl)-6-phenylpyridine-3-carbonitrile stands out due to its unique combination of functional groups, which confer a wide range of reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a valuable compound in various fields of research.

Properties

CAS No.

833454-58-3

Molecular Formula

C19H16N4O

Molecular Weight

316.4 g/mol

IUPAC Name

2-hydrazinyl-4-(4-methoxyphenyl)-6-phenylpyridine-3-carbonitrile

InChI

InChI=1S/C19H16N4O/c1-24-15-9-7-13(8-10-15)16-11-18(14-5-3-2-4-6-14)22-19(23-21)17(16)12-20/h2-11H,21H2,1H3,(H,22,23)

InChI Key

QZZAIZIMVIMRGW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NC(=C2C#N)NN)C3=CC=CC=C3

Origin of Product

United States

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